molecular formula C12H15NO3 B12087363 Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate

Cat. No.: B12087363
M. Wt: 221.25 g/mol
InChI Key: MJPHEDAVONQCPQ-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(azetidin-3-yloxy)-2-methylbenzoate typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with azetidine in the presence of a suitable base and a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of methyl 4-(azetidin-3-yloxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(azetidin-3-yloxy)-2-methylbenzoate include other azetidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzoate ring and the presence of the azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)-2-methylbenzoate

InChI

InChI=1S/C12H15NO3/c1-8-5-9(16-10-6-13-7-10)3-4-11(8)12(14)15-2/h3-5,10,13H,6-7H2,1-2H3

InChI Key

MJPHEDAVONQCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)C(=O)OC

Origin of Product

United States

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